molecular formula C7H13Cl2N3 B13484745 2-(5-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride

2-(5-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride

Katalognummer: B13484745
Molekulargewicht: 210.10 g/mol
InChI-Schlüssel: UVQBKSJLGGNFGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3. It is a pyrimidine derivative that has been studied for its potential therapeutic and industrial applications. This compound is known for its unique structure, which allows it to participate in various chemical reactions and exhibit diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 5-methylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(5-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in various industrial processes, including catalysis and material science

Wirkmechanismus

The mechanism of action of 2-(5-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(5-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride include:

  • 2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine
  • 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
  • 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows it to exhibit unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C7H13Cl2N3

Molekulargewicht

210.10 g/mol

IUPAC-Name

2-(5-methylpyrimidin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-6-4-9-7(2-3-8)10-5-6;;/h4-5H,2-3,8H2,1H3;2*1H

InChI-Schlüssel

UVQBKSJLGGNFGD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N=C1)CCN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.